1-Ethynyl-2-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H12O It is a cyclopentane derivative featuring an ethynyl group and a hydroxyl group attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentanone with ethynylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as palladium or nickel may be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 1-ethynyl-2-methylcyclopentanone or 1-ethynyl-2-methylcyclopentanoic acid.
Reduction: Formation of 1-ethyl-2-methylcyclopentan-1-ol.
Substitution: Formation of 1-ethynyl-2-methylcyclopentyl halides.
Scientific Research Applications
1-Ethynyl-2-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethynyl-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Methylcyclopentanol: Similar structure but lacks the ethynyl group.
2-Methylcyclopentanol: Similar structure but the methyl group is positioned differently.
1-Ethyl-2-methylcyclopentane: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-Ethynyl-2-methylcyclopentan-1-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-ethynyl-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12O/c1-3-8(9)6-4-5-7(8)2/h1,7,9H,4-6H2,2H3 |
InChI Key |
PRIAXBJWHOFCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.